Cas no 155339-66-5 ((E)-Isopentyl 3-(4-methoxyphenyl)acrylate)

(E)-Isopentyl 3-(4-methoxyphenyl)acrylate is a versatile acrylate compound with a branched isopentyl chain and a methoxy-substituted phenyl group. It exhibits high purity and stability, making it suitable for various applications, including polymer synthesis and organic reactions. Its unique structure contributes to its excellent reactivity and compatibility, offering researchers a reliable tool for constructing complex organic molecules.
(E)-Isopentyl 3-(4-methoxyphenyl)acrylate structure
155339-66-5 structure
Product name:(E)-Isopentyl 3-(4-methoxyphenyl)acrylate
CAS No:155339-66-5
MF:C15H20O3
MW:248.317504882813
CID:5746554
PubChem ID:1549789

(E)-Isopentyl 3-(4-methoxyphenyl)acrylate Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Methoxyphenyl)-2-propenoic acid, 3-methylbutyl ester
    • BS-49548
    • BRN 3132627
    • E 1000
    • DB11207
    • Isoamyl 4-methoxycinnamate
    • NCGC00159435-02
    • 3-methylbutyl 3-(4-methoxyphenyl)prop-2-enoate
    • SR-01000201509-1
    • AMILOXATE [INN]
    • 2-Propenoic acid, 3-(4-methoxyphenyl)-, 3-methylbutyl ester
    • isoamyl-p-methoxycinnamate
    • DTXSID1046055
    • HY-W011954
    • NCGC00159435-03
    • 71617-10-2
    • AMILOXATE [USP-RS]
    • SR-01000201509
    • NSC408332
    • isopentyl-4-methoxycinnamate, AldrichCPR
    • EN300-7363198
    • Amiloxate [USAN]
    • SCHEMBL15764
    • 3-Methylbutyl 3-(4-methoxyphenyl)-2-propenoate
    • EC 275-702-5
    • Amiloxate (USP/INN)
    • ISOPENTYL-4-METHOXYCINNAMATE
    • CHEMBL1476782
    • Isopentyl p-methoxycinnamate
    • 3-methylbutyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
    • DTXCID9026055
    • Isopentyl 3-(4-methoxyphenyl)acrylate
    • AMILOXATE [MART.]
    • CS-W012670
    • 376KTP06K8
    • Q17012246
    • EINECS 275-702-5
    • AMILOXATE [MI]
    • AMILOXATE [WHO-DD]
    • MFCD00583856
    • Isoamyl p-methoxycinnamate
    • AMILOXATE [USP IMPURITY]
    • s3218
    • 4-Methoxycinnamic acid-isoamyl ester
    • AKOS025310783
    • 155339-66-5
    • UNII-376KTP06K8
    • (E)-isopentyl 3-(4-methoxyphenyl)acrylate
    • Z212714982
    • 2-Benzoic acid, 2-propenoic acid, 3-(4-methoxyphenyl)-3-methylbutyl ester
    • CAS-71617-10-2
    • Isoamyl 4-methoxycinnamate, analytical standard
    • CHEBI:135982
    • D02904
    • NSC-408332
    • 4-Methoxycinnamic acid, isoamyl ester
    • EN300-18004835
    • Amiloxate, United States Pharmacopeia (USP) Reference Standard
    • Isopentyl 4-methoxycinnamate
    • Tox21_111666
    • E-1000
    • A837260
    • AMILOXATE [USP MONOGRAPH]
    • Amiloxate [USAN:USP:INN]
    • 3-10-00-00850 (Beilstein Handbook Reference)
    • 3-(4-Methoxyphenyl)-2-propenoic acid, isoamyl ester
    • 3-(4-Methoxyphenyl)-2-propenoic acid 3-methylbutyl ester
    • Amiloxate
    • AKOS015913998
    • AI3-05552
    • Neo Heliopan E1000
    • NSC 408332
    • 3-methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate
    • Neo Heliopan (TN)
    • ISOAMYL METHOXYCINNAMATE
    • 2-Propenoic acid, 3-(4-methoxyphenyl)-, 3-methylbutyl ester, (2E)-
    • (E)-Isopentyl 3-(4-methoxyphenyl)acrylate
    • MDL: MFCD00583856
    • Inchi: 1S/C15H20O3/c1-12(2)10-11-18-15(16)9-6-13-4-7-14(17-3)8-5-13/h4-9,12H,10-11H2,1-3H3/b9-6+
    • InChI Key: UBNYRXMKIIGMKK-RMKNXTFCSA-N
    • SMILES: O(C(/C=C/C1C=CC(=CC=1)OC)=O)CCC(C)C

Computed Properties

  • Exact Mass: 248.141
  • Monoisotopic Mass: 248.141
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 3.9
  • Topological Polar Surface Area: 35.5A^2

Experimental Properties

  • Density: 1.031
  • Boiling Point: 362.8 °C at 760 mmHg
  • Flash Point: 151.6 °C
  • Refractive Index: 1.524
  • PSA: 35.53000
  • LogP: 3.29770

(E)-Isopentyl 3-(4-methoxyphenyl)acrylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7363198-0.05g
3-methylbutyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
155339-66-5 95.0%
0.05g
$73.0 2025-03-11

Additional information on (E)-Isopentyl 3-(4-methoxyphenyl)acrylate

Chemical Profile of (E)-Isopentyl 3-(4-methoxyphenyl)acrylate (CAS No. 155339-66-5)

(E)-Isopentyl 3-(4-methoxyphenyl)acrylate, a compound with the chemical formula C12H14O3, is a significant molecule in the field of organic chemistry and pharmaceutical research. This ester derivative is characterized by its unique structural features, which include an acrylate moiety linked to an isopentyl group and a methoxy-substituted phenyl ring. The presence of these functional groups imparts distinct chemical properties, making it a valuable candidate for various applications in synthetic chemistry and drug development.

The CAS number 155339-66-5 provides a unique identifier for this compound, ensuring precise referencing in scientific literature and industrial applications. This numerical code is essential for database searches, regulatory compliance, and ensuring the authenticity of chemical substances in research and manufacturing processes. The compound's molecular structure, featuring a conjugated system involving the acrylate group and the aromatic ring, suggests potential applications in photochemical reactions and polymer science.

In recent years, (E)-Isopentyl 3-(4-methoxyphenyl)acrylate has garnered attention due to its role as an intermediate in the synthesis of bioactive molecules. Specifically, its acrylate functionality allows for easy incorporation into larger molecular frameworks through Michael addition or Diels-Alder reactions, facilitating the construction of complex structures. This property is particularly relevant in the development of novel pharmaceuticals, where modular synthesis strategies are increasingly employed to optimize drug-like properties.

The 4-methoxyphenyl moiety in the compound's name is another key feature that contributes to its chemical behavior. The methoxy group introduces a polar region, enhancing solubility in polar solvents and influencing intermolecular interactions. This characteristic makes the compound useful in formulations requiring specific solubility profiles, such as oral or topical drug delivery systems. Additionally, the methoxy-substituted phenyl ring can participate in hydrogen bonding interactions, further modulating its reactivity and compatibility with other molecular components.

Current research in the field of medicinal chemistry has explored the potential of (E)-Isopentyl 3-(4-methoxyphenyl)acrylate as a precursor for biologically active compounds. For instance, derivatives of this molecule have been investigated for their anti-inflammatory and antioxidant properties. The acrylate group can be selectively modified to introduce various pharmacophores, enabling fine-tuning of biological activity. Preliminary studies suggest that certain analogs may exhibit promising effects in preclinical models, warranting further exploration.

The isopentyl group, characterized by its branched alkyl structure, contributes to the compound's overall lipophilicity. This feature can be leveraged to enhance membrane permeability or improve bioavailability in drug formulations. In polymer chemistry, (E)-Isopentyl 3-(4-methoxyphenyl)acrylate has been utilized as a monomer for synthesizing functional polymers with tailored properties. These polymers find applications in coatings, adhesives, and specialty materials where specific mechanical or thermal characteristics are required.

Advances in computational chemistry have also facilitated the study of (E)-Isopentyl 3-(4-methoxyphenyl)acrylate's reactivity and interaction patterns. Molecular modeling techniques allow researchers to predict how this compound might behave in different environments, aiding in the design of experiments and optimization of synthetic routes. Such computational approaches are increasingly integral to modern drug discovery pipelines, enabling rapid screening of large libraries of compounds for potential therapeutic applications.

In industrial settings, the production and handling of (E)-Isopentyl 3-(4-methoxyphenyl)acrylate must adhere to stringent quality control measures to ensure consistency and purity. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed to verify the compound's identity and assess its quality. These methods are critical for maintaining standards in pharmaceutical manufacturing and ensuring that final products meet regulatory requirements.

The versatility of (E)-Isopentyl 3-(4-methoxyphenyl)acrylate extends beyond its use as a synthetic intermediate. Its unique structural motifs make it a valuable tool for exploring new chemical reactions and methodologies. For example, researchers have investigated its role in cross-coupling reactions, where it serves as a precursor for introducing aryl groups into complex molecular architectures. Such transformations are fundamental to constructing heterocyclic compounds, which are prevalent in many drugs and natural products.

Environmental considerations also play a role in the evaluation of this compound. Efforts have been made to develop sustainable synthetic routes that minimize waste and reduce environmental impact. Green chemistry principles are being applied to optimize processes involving (E)-Isopentyl 3-(4-methoxyphenyl)acrylate, ensuring that its production aligns with broader sustainability goals within the chemical industry.

Future directions in research may explore novel derivatives of (E)-Isopentyl 3-(4-methoxyphenyl)acrylate with enhanced biological activity or improved pharmacokinetic profiles. By leveraging combinatorial chemistry and high-throughput screening techniques, scientists can rapidly generate libraries of related compounds for testing against various disease targets. This iterative approach accelerates the discovery process and holds promise for identifying next-generation therapeutic agents.

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